Chlorodiisobutylsilane

Description

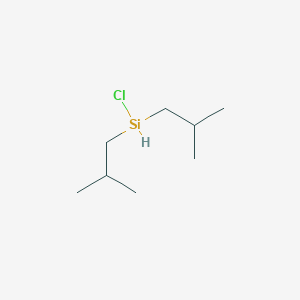

Chlorodiisobutylsilane is a chlorosilane compound characterized by two isobutyl groups attached to a silicon atom and one chlorine substituent. It belongs to the organosilicon family, widely used in industrial applications such as silicone polymer synthesis, surface modification, and as a coupling agent. Chlorosilanes, including this compound, are highly reactive with moisture, releasing hydrochloric acid (HCl) upon hydrolysis, necessitating stringent handling protocols .

Properties

Molecular Formula |

C8H19ClSi |

|---|---|

Molecular Weight |

178.77 g/mol |

IUPAC Name |

chloro-bis(2-methylpropyl)silane |

InChI |

InChI=1S/C8H19ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8,10H,5-6H2,1-4H3 |

InChI Key |

LVFFNMMFDNKFDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[SiH](CC(C)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

Chlorodiisobutylsilane is compared here with two compounds: Methyltrichlorosilane (a chlorosilane with differing substituents) and Diisobutylamine (an amine sharing the diisobutyl moiety but with a nitrogen center).

Methyltrichlorosilane

- Molecular Formula : CH₃SiCl₃

- Key Properties :

- Higher chlorine content (three Cl atoms) enhances reactivity with water.

- Smaller methyl group reduces steric hindrance compared to diisobutyl groups.

- Applications : Primarily used in silicone resin production and as a precursor for hydrophobic coatings .

- Hazards : Releases HCl explosively upon contact with water; requires similar safety measures as this compound, including PPE and controlled environments .

Diisobutylamine

- Molecular Formula : C₈H₁₉N

- Key Properties :

- Nitrogen-centered compound with basic properties (reacts with acids to form salts).

- Diisobutyl groups impart lipophilicity but lack silicon-chlorine reactivity.

- Applications : Utilized in organic synthesis, pharmaceuticals, and surfactants .

Reactivity and Handling Comparison

| Property | This compound | Methyltrichlorosilane | Diisobutylamine |

|---|---|---|---|

| Reactivity with Water | Violent hydrolysis (HCl release) | Explosive HCl release | No reaction |

| Storage Conditions | Inert atmosphere, dry | Inert atmosphere, dry | Ambient, avoid acids |

| First Aid for Exposure | Immediate water flushing | Immediate water flushing | Medical consultation advised |

| Key Hazard | Corrosive, respiratory irritant | Corrosive, flammable | Irritant, limited toxicity data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.